molecular formula C20H18N4O2 B15106331 N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B15106331
M. Wt: 346.4 g/mol
InChI Key: PRGSRSDSJOCTQC-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 1H-indole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, including anti-cancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carboxamide
  • 1H-indole-4-carboxamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its dual indole structure, which enhances its ability to interact with multiple biological targets. This dual structure also contributes to its higher potency and specificity compared to similar compounds .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-4-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(15-5-3-7-17-14(15)8-9-21-17)22-10-11-23-20(26)16-12-24-18-6-2-1-4-13(16)18/h1-9,12,21,24H,10-11H2,(H,22,25)(H,23,26)

InChI Key

PRGSRSDSJOCTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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